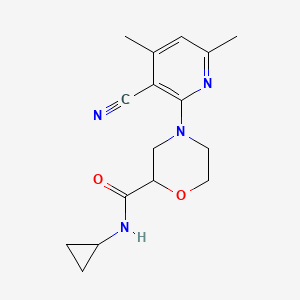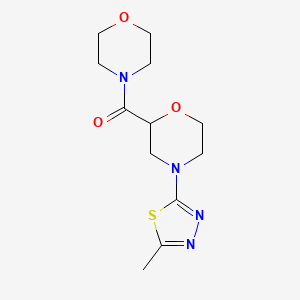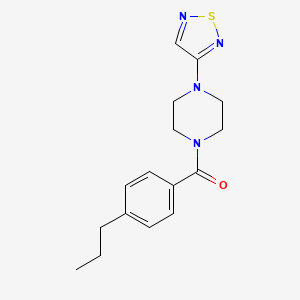![molecular formula C16H19F5N4O B12264821 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12264821.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and sodium bicarbonate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2-Trifluoromethylphenyl)piperidin-1-yl]carbonylamino]benzoic acid
- 4,4-Difluoropiperidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and difluoropiperidine moieties contribute to its stability and reactivity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C16H19F5N4O |
|---|---|
Poids moléculaire |
378.34 g/mol |
Nom IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H19F5N4O/c17-15(18)4-9-24(10-5-15)13(26)11-2-7-25(8-3-11)14-22-6-1-12(23-14)16(19,20)21/h1,6,11H,2-5,7-10H2 |
Clé InChI |
ZFMBPZYAGXGAIO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=CC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12264758.png)

![4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B12264769.png)
![N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12264777.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12264782.png)

![N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264792.png)
![3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B12264793.png)
![5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264797.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B12264813.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12264816.png)
![4-Methyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12264829.png)
![1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264833.png)
